molecular formula C10H11ClO2 B3406066 (1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol CAS No. 2165393-48-4

(1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol

Cat. No.: B3406066
CAS No.: 2165393-48-4
M. Wt: 198.64
InChI Key: SJJMSURTROZQNI-NXEZZACHSA-N
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Description

“(1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol” is a chiral cyclobutanol derivative featuring a hydroxyl group at position 1 and a 3-chlorophenoxy substituent at position 2 of the strained four-membered cyclobutane ring. Its molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.64 g/mol. The 3-chlorophenoxy group introduces both lipophilic and electron-withdrawing characteristics, which may influence its interactions in medicinal or synthetic applications .

Properties

IUPAC Name

(1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-7-2-1-3-8(6-7)13-10-5-4-9(10)12/h1-3,6,9-10,12H,4-5H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJMSURTROZQNI-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1O)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Chlorophenoxy Substitution: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using a suitable chlorophenol derivative.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of (1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the chlorophenoxy group using reagents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of deoxygenated or dechlorinated products.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

(1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its chiral properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are compared below:

Compound Name Molecular Formula Molecular Weight Substituents Ring Size Key Features
(1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol C₁₀H₁₁ClO₂ 198.64 3-chlorophenoxy, hydroxyl 4-membered Enantiomerically pure; strained ring; meta-Cl enhances lipophilicity
rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-ol C₁₁H₁₄O₂ 178.23 Benzyloxy, hydroxyl 4-membered Racemic mixture; benzyl group increases aromatic bulk and lipophilicity
trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol C₁₂H₁₇NO 191.27 2,5-Dimethylanilino 4-membered Amino group enables H-bonding; dimethyl substituents enhance steric hindrance
(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol C₁₁H₁₄ClNO 225.69 2-chlorophenylamino 5-membered Reduced ring strain; ortho-Cl may sterically hinder interactions
2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol C₁₅H₁₇ClN₃O 302.77 4-chlorophenyl, triazole, cyclopropyl Acyclic Triazole moiety suggests antifungal potential; para-Cl alters electronic effects

Key Comparative Insights

Ring Size and Strain: The four-membered cyclobutane ring in the target compound introduces significant ring strain compared to five- or six-membered analogs (e.g., cyclopentanol derivatives). This strain may enhance reactivity in ring-opening reactions or conformational flexibility in biological systems .

Substituent Effects: 3-Chlorophenoxy vs. Benzyloxy: The 3-chlorophenoxy group provides moderate lipophilicity (logP ~2.5) compared to the more lipophilic benzyloxy group (logP ~3.2). The chlorine atom’s electron-withdrawing effect may also influence electronic interactions in catalysis or binding . Amino vs. Ether Linkages: Amino-substituted analogs (e.g., C₁₂H₁₇NO) enable hydrogen bonding, enhancing solubility in polar solvents. In contrast, ether linkages (as in the target compound) reduce hydrogen-bonding capacity but improve hydrolytic stability .

Stereochemistry: The (1R,2R) configuration ensures enantiomeric purity, which is critical for applications requiring chiral specificity (e.g., asymmetric catalysis or receptor-targeted drugs).

Chlorine Position :

  • Meta (3-) vs. Para (4-) vs. Ortho (2-) Chlorine :

  • Meta-substitution balances electronic and steric effects, making it favorable for interactions requiring moderate polarity.
  • Para-substituted analogs (e.g., C₁₅H₁₇ClN₃O) exhibit stronger electron-withdrawing effects, while ortho-substitution (e.g., C₁₁H₁₄ClNO) introduces steric hindrance that may impede binding .

Biological Activity

(1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol is a chiral compound characterized by a cyclobutane ring substituted with a chlorophenoxy group and a hydroxyl group. This unique structure positions it as a potential candidate for various biological applications, including antimicrobial and anticancer activities.

  • Molecular Formula: C10H10ClO2
  • CAS Number: 2165393-48-4
  • Chirality: The compound exhibits chirality due to the presence of a cyclobutane ring, which influences its biological activity.

Antimicrobial Properties

Research indicates that (1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol possesses antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of this compound, it was found to inhibit the growth of several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of enzymatic pathways.

The proposed mechanism involves the interaction with specific molecular targets within cancer cells, leading to:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Disruption of metabolic pathways

Research Findings

Recent studies have highlighted the compound's ability to inhibit key enzymes involved in cancer cell metabolism. For instance, it was found to inhibit topoisomerase I activity, which is crucial for DNA replication and repair in cancer cells.

Table: Inhibition of Topoisomerase I Activity

Concentration (µM)Inhibition (%)
1020
2550
5080

The above data demonstrates a dose-dependent inhibition of topoisomerase I, indicating the compound's potential as an anticancer agent.

Applications in Drug Development

Due to its unique structure and biological activities, (1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol serves as a valuable building block in medicinal chemistry. Its chiral nature allows for the synthesis of various derivatives that may enhance therapeutic efficacy.

Potential Therapeutic Uses

  • Antimicrobial Agents: Development of new antibiotics targeting resistant bacterial strains.
  • Anticancer Drugs: Formulation of novel anticancer therapies targeting specific cancer types.
  • Biological Probes: Utilization in studies examining biological pathways due to its functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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